![molecular formula C11H14ISi+ B13449135 Iodonium, phenyl[(trimethylsilyl)ethynyl]- CAS No. 114820-37-0](/img/structure/B13449135.png)
Iodonium, phenyl[(trimethylsilyl)ethynyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iodonium, phenyl[(trimethylsilyl)ethynyl]-: is a hypervalent iodine compound that has gained significant attention in the field of organic chemistry. This compound is known for its unique reactivity and versatility, making it a valuable reagent in various synthetic applications. The presence of the trimethylsilyl and ethynyl groups attached to the iodonium center imparts distinct chemical properties that are exploited in numerous chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of iodonium, phenyl[(trimethylsilyl)ethynyl]- typically involves the reaction of trimethylsilylethynyl (phenyl)iodonium triflate with various nucleophiles. One common method includes the stannylation of calcium carbide followed by Sn-hypervalent iodine (III) exchange reaction, which affords the electrophilic ethynylating agent in high yield . Another approach involves the reaction of alkynyltrimethylsilanes with iodosylbenzene in the presence of a Lewis acid .
Industrial Production Methods: Industrial production of this compound often relies on the same synthetic routes used in laboratory settings. The key to successful industrial synthesis lies in optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time to minimize side reactions and decomposition of the product.
Analyse Des Réactions Chimiques
Types of Reactions: Iodonium, phenyl[(trimethylsilyl)ethynyl]- undergoes a variety of chemical reactions, including:
Substitution Reactions: The compound reacts with nucleophiles to form substitution products such as O-trimethylsilylethynylphenols and O-ethynylphenols.
Insertion Reactions: It can also undergo sp2 C-H insertion reactions, leading to the formation of 2-aroxybenzo[b]furans.
Common Reagents and Conditions:
Nucleophiles: Potassium salts of acidic phenols are commonly used nucleophiles in substitution reactions.
Lewis Acids: These are often employed to activate the iodonium compound for various transformations.
Major Products:
Substitution Products: O-trimethylsilylethynylphenols and O-ethynylphenols.
Insertion Products: 2-aroxybenzo[b]furans.
Applications De Recherche Scientifique
Chemistry: Iodonium, phenyl[(trimethylsilyl)ethynyl]- is widely used as an electrophilic ethynylating agent in organic synthesis. Its ability to introduce ethynyl groups into various substrates makes it valuable for constructing complex molecules .
Biology and Medicine: While specific biological and medicinal applications are less common, the compound’s reactivity can be harnessed for the synthesis of bioactive molecules and pharmaceuticals .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals. Its unique reactivity allows for the efficient production of high-value products .
Mécanisme D'action
The mechanism by which iodonium, phenyl[(trimethylsilyl)ethynyl]- exerts its effects involves the activation of the iodonium center by electrophiles or Lewis acids. This activation facilitates the transfer of the ethynyl group to nucleophilic substrates. The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and reaction conditions employed .
Comparaison Avec Des Composés Similaires
Ethynyl(phenyl)iodonium tetrafluoroborate: Another hypervalent iodine compound used for ethynylation reactions.
Azido(trimethylsilyl)acetylene: A related compound used in similar synthetic applications.
Uniqueness: Iodonium, phenyl[(trimethylsilyl)ethynyl]- is unique due to the presence of both the trimethylsilyl and ethynyl groups, which impart distinct reactivity and versatility. This makes it a valuable reagent for a wide range of chemical transformations, setting it apart from other hypervalent iodine compounds .
Propriétés
IUPAC Name |
phenyl(2-trimethylsilylethynyl)iodanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ISi/c1-13(2,3)10-9-12-11-7-5-4-6-8-11/h4-8H,1-3H3/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFVJIZZRYIFQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#C[I+]C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ISi+ |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90333319 |
Source


|
| Record name | Iodonium, phenyl[(trimethylsilyl)ethynyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90333319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.22 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114820-37-0 |
Source


|
| Record name | Iodonium, phenyl[(trimethylsilyl)ethynyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90333319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 8-aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13449057.png)

![(3R,4R)-3-Hexyl-4-[(2S)-2-hydroxypentadecyl]-2-oxetanone](/img/structure/B13449079.png)
![Tert-butyl 7-(trifluoromethyl)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride](/img/structure/B13449088.png)
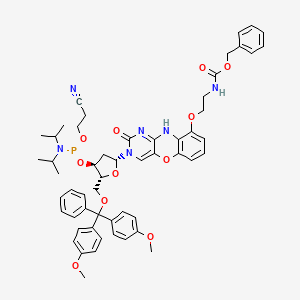
![(3S,3aS,5aS,6R,9aR,9bS)-3-(Benzoyloxy)dodecahydro-3a-methyl-7-oxo-1H-benz[e]indene-6-propanoic Acid](/img/structure/B13449092.png)
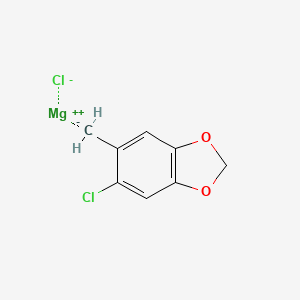
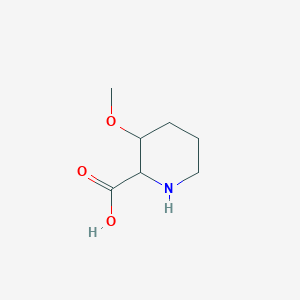
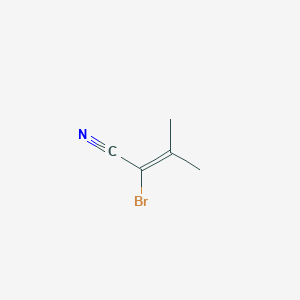
![5-(5-Cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)-2',4'-difluoro-N-[(1R)-1-(5-fluoro-1-oxido-2-pyridinyl)ethyl][1,1'-biphenyl]-3-carboxamide](/img/structure/B13449122.png)
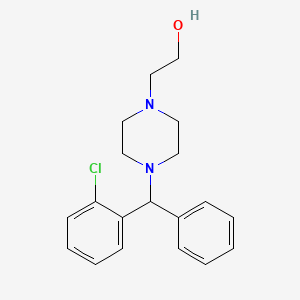
![Methyl 4-{[methyl(prop-2-yn-1-yl)amino]methyl}benzoate hydrochloride](/img/structure/B13449143.png)
![3-[3,5-Bis(trifluoromethyl)phenyl]-2-tert-butoxycarbonylaminopropionic acid methyl ester](/img/structure/B13449144.png)

